![molecular formula C20H22N4O3S B2552275 3-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1030089-14-5](/img/structure/B2552275.png)
3-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antihypertensive Agents
Research on thieno[3,2-d]pyrimidine derivatives demonstrated their potential as antihypertensive agents. Studies found that these compounds, when substituted appropriately, showed significant oral antihypertensive effects in spontaneously hypertensive rats. The modifications on the phenyl ring and the presence of a [(2-methoxyphenyl)piperazinyl]ethyl moiety were particularly noted for enhancing antihypertensive activity, underscoring the relevance of thieno[3,2-d]pyrimidine derivatives in developing new antihypertensive drugs (Russell et al., 1988).
Herbicide Discovery
The compound class has also found applications in agriculture, particularly in herbicide discovery. A derivative was identified as a potent protoporphyrinogen IX oxidase (PPO) inhibitor, displaying excellent weed control efficacy and safety on maize. This suggests the utility of thieno[3,2-d]pyrimidine derivatives in developing new herbicides with improved bioactivity and safety profiles for crops (Wang et al., 2021).
Anticancer and Anti-inflammatory Agents
Another significant area of application is in the development of anticancer and anti-inflammatory agents. Novel compounds derived from thieno[3,2-d]pyrimidine showed promising COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings highlight the potential of thieno[3,2-d]pyrimidine derivatives in creating new treatments for inflammation and cancer, offering a foundation for further research into their mechanisms of action and therapeutic efficacy (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives have also been investigated for their antimicrobial properties. Research has demonstrated that certain derivatives exhibit potent broad-spectrum antibacterial activity, including against Gram-positive bacteria. This suggests their potential as a basis for developing new antimicrobial agents that could address the growing challenge of antibiotic resistance (Al-Turkistani et al., 2011).
VEGFR3 Inhibitors for Cancer Treatment
Further exploration into thieno[3,2-d]pyrimidine derivatives led to the discovery of selective vascular endothelial growth factor receptor 3 (VEGFR3) inhibitors. These compounds, particularly one with significant potency against VEGFR3, showed promise in inhibiting the proliferation and migration of cancer cells, including those from metastatic breast cancer. This research suggests the potential of thieno[3,2-d]pyrimidine derivatives in targeting specific pathways critical to cancer progression and metastasis, offering avenues for novel cancer therapeutics (Li et al., 2021).
Properties
IUPAC Name |
3-[3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-14-3-2-4-15(13-14)22-8-10-23(11-9-22)17(25)5-7-24-19(26)18-16(6-12-28-18)21-20(24)27/h2-4,6,12-13H,5,7-11H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGYQSBEFZUTSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=C(C=CS4)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![benzyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2552192.png)
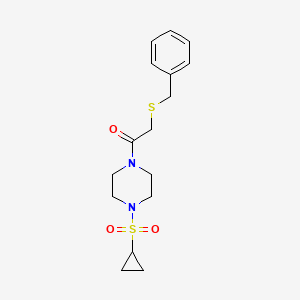
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-fluoro-4-(methylsulfanyl)phenyl]amino}acetamide](/img/structure/B2552194.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2552199.png)
![2-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2552200.png)
![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-(m-tolylthio)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2552204.png)
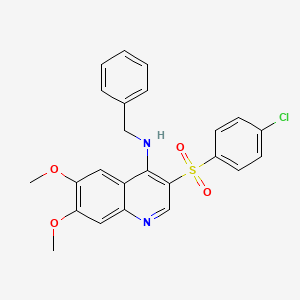
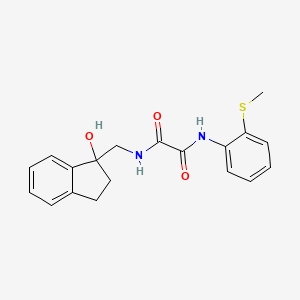
![9-(3-Chloro-4-methylbenzenesulfonyl)-8lambda6-thia-9-azatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2,4,6,10,12-hexaene-8,8-dione](/img/structure/B2552207.png)
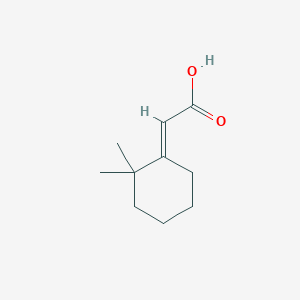

![N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2552212.png)
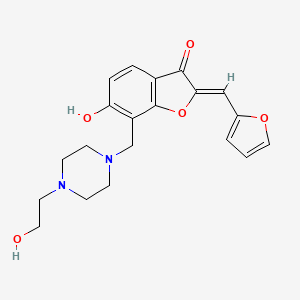
![1-({[(Anilinocarbonyl)oxy]imino}methyl)-3-nitrobenzene](/img/structure/B2552214.png)
